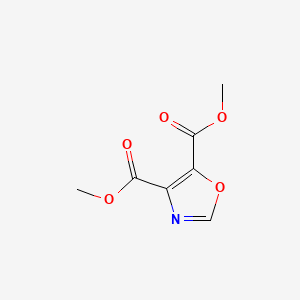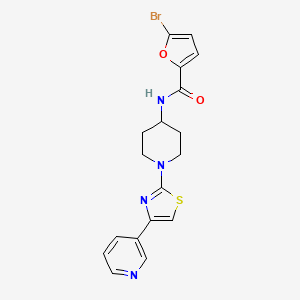
Dimethyl oxazole-4,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 1,3-oxazole-4,5-dicarboxylate is a chemical compound with the molecular formula C7H7NO5 . It has a molecular weight of 185.14 .
Synthesis Analysis
The synthesis of 1,3-oxazoles, including Dimethyl 1,3-oxazole-4,5-dicarboxylate, involves several methods. One such method involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 . Another method involves the reaction of arylacetylenes and α-amino acids in the presence of Cu (NO 3) 2 •3H 2 O and iodine .Molecular Structure Analysis
The molecular structure of Dimethyl 1,3-oxazole-4,5-dicarboxylate can be represented by the SMILES notation: COC(=O)c1c(ocn1)C(=O)OC . The InChI code for the compound is 1S/C7H7NO5/c1-11-6(9)4-5(7(10)12-2)13-3-8-4/h3H,1-2H3 .Chemical Reactions Analysis
The reactions of Dimethyl 1,3-oxazole-4,5-dicarboxylate with primary amines are accompanied by cleavage of the oxazole ring with the formation of the corresponding enamino nitriles .Physical and Chemical Properties Analysis
Dimethyl 1,3-oxazole-4,5-dicarboxylate is a stable liquid at room temperature . It has a molecular weight of 185.14 .Aplicaciones Científicas De Investigación
Synthesis of Polycyclic Systems
Dimethyl 1,3-oxazole-4,5-dicarboxylate is utilized in the synthesis of complex polycyclic systems, such as fused pyridine-and oxazole-polycyclic systems. This application is significant in the field of organic synthesis and material science (Nicolaides, Papageorgiou, & Stephanidou-Stephanatou, 1989).
Development of Novel Organic Compounds
Research has shown the potential of Dimethyl 1,3-oxazole-4,5-dicarboxylate in creating novel organic compounds, such as 4,5-dihydro-5-(phenylthio)oxazole-4,4-dicarboxylates, which can be used in various chemical syntheses and pharmaceutical applications (Shapiro, 1993).
Inhibition Studies in Biochemistry
It has been used in the synthesis of derivatives that show significant inhibition properties against xanthine oxidase, an enzyme involved in purine metabolism, indicating its potential in medicinal chemistry and biochemistry (Yagiz et al., 2021).
Coordination Chemistry
Dimethyl 1,3-oxazole-4,5-dicarboxylate plays a role in coordination chemistry, particularly in the study of transition metal coordination with oxazoline ligands. This application is crucial for understanding and developing metal-catalyzed asymmetric syntheses (Gómez, Muller, & Rocamora, 1999).
Polymer Science
This compound is also involved in the synthesis of functionalized polymers, contributing to the development of new materials with specific properties, such as chain-end functionalization of poly(styryl)lithium (Summers & Quirk, 1996).
Mecanismo De Acción
Target of Action
Dimethyl 1,3-oxazole-4,5-dicarboxylate is a heterocyclic compound Oxazole derivatives, which this compound is a part of, have been known to exhibit a wide spectrum of biological activities . They are often used as intermediates in the synthesis of new chemical entities in medicinal chemistry .
Mode of Action
Oxazole derivatives are known to interact with various biological targets based on their chemical diversity . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .
Biochemical Pathways
Oxazole derivatives are known to affect a variety of biological pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s molecular weight is 18514 , which could potentially influence its bioavailability.
Result of Action
Oxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Action Environment
It’s worth noting that the compound is stable at room temperature .
Safety and Hazards
Propiedades
IUPAC Name |
dimethyl 1,3-oxazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO5/c1-11-6(9)4-5(7(10)12-2)13-3-8-4/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRDBSFJJDATFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC=N1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B2381737.png)
![3-[(Thiolan-3-yl)amino]propan-1-ol](/img/structure/B2381738.png)
![2,4,6-trimethyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B2381740.png)




![N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2-phenoxyacetamide](/img/structure/B2381746.png)



![6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride](/img/structure/B2381751.png)

